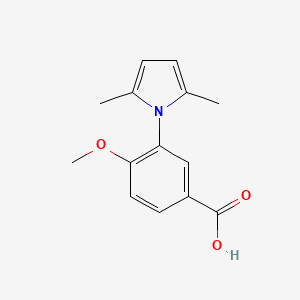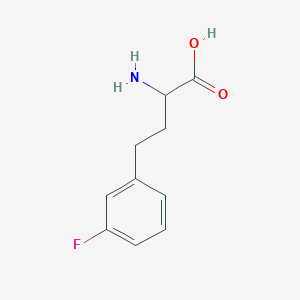
5-(4-溴苯基)-3-甲基异恶唑-4-羧酸
概述
描述
5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H8BrNO3 and its molecular weight is 282.09 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
5-(4-溴苯基)-3-甲基异恶唑-4-羧酸:科学研究应用:
医药成分合成
该化合物因其结构特性能够与多种生物靶标相互作用,被用作药物开发中的活性药物成分 (API)。它属于异恶唑类,该类化合物以其抗菌、抗炎和抗惊厥活性而闻名 .
液晶聚合物合成
它在主链液晶聚合物 (MCLCP) 的合成中起着关键中间体的作用,这些聚合物用于创建用于显示器和其他光学应用的有序液晶相 .
有机合成中间体
作为有机合成中间体,它可用于各种化学反应,包括 Mizoroki–Heck 聚合,以创建用于研究和工业目的的复杂分子结构 .
神经毒性研究
该化合物的衍生物已对其神经毒性潜力进行研究,特别是与乙酰胆碱酯酶 (AchE) 活性和脑组织中的丙二醛 (MDA) 水平相关,这些是神经退行性疾病的重要标志物 .
Suzuki–Miyaura 偶联
该化合物中的溴苯基使其成为 Suzuki–Miyaura 交叉偶联反应的候选者,该反应是用于在有机化学中形成碳-碳键的广泛应用方法 .
生物潜力研究
吲哚衍生物与异恶唑具有类似的杂环结构,具有多种生物学和临床应用。虽然与该化合物没有直接关系,但此类研究突出了通过研究发现新的生物活性的潜力 .
Thermo Scientific Chemicals Springer Link Springer Link RSC Publishing Springer Open
作用机制
Target of Action
The compound “5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid” belongs to the class of isoxazole derivatives. Isoxazole derivatives are known to interact with various biological targets, including enzymes, receptors, and ion channels, depending on their specific structures and functional groups .
Mode of Action
The mode of action of “5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid” would depend on its specific target. For instance, if it targets an enzyme, it might inhibit the enzyme’s activity, leading to changes in the biochemical reactions that the enzyme catalyzes .
Biochemical Pathways
The compound “5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid” could potentially affect various biochemical pathways, depending on its specific target and mode of action. For example, if it inhibits an enzyme involved in a particular metabolic pathway, it could disrupt that pathway and affect the downstream reactions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid” would depend on various factors, including its chemical structure, the route of administration, and the individual’s physiological conditions .
Result of Action
The molecular and cellular effects of “5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid” would depend on its specific target and mode of action. For example, if it inhibits an enzyme, it could lead to a decrease in the production of the enzyme’s product, affecting the cells’ functions .
Action Environment
The action, efficacy, and stability of “5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid” could be influenced by various environmental factors, such as temperature, pH, and the presence of other substances .
生化分析
Biochemical Properties
5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been observed to interact with enzymes such as acetylcholinesterase, where it acts as an inhibitor, thereby affecting the hydrolysis of acetylcholine in the nervous system . Additionally, 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid has been shown to bind to specific protein receptors, influencing their activity and downstream signaling pathways . These interactions highlight the compound’s potential as a modulator of biochemical processes.
Cellular Effects
The effects of 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid on various cell types and cellular processes are profound. In neuronal cells, this compound has been found to inhibit acetylcholinesterase activity, leading to an accumulation of acetylcholine and subsequent alterations in cell signaling pathways . This inhibition can result in changes in gene expression and cellular metabolism, ultimately affecting cell function and behavior. Furthermore, 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid has been implicated in modulating oxidative stress responses in cells, thereby influencing cellular homeostasis and survival .
Molecular Mechanism
At the molecular level, 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid exerts its effects through specific binding interactions with biomolecules. The compound’s bromophenyl group facilitates its binding to enzyme active sites, where it can inhibit enzymatic activity by forming stable complexes . This inhibition is particularly evident in the case of acetylcholinesterase, where 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid binds to the enzyme’s active site, preventing the hydrolysis of acetylcholine . Additionally, the compound’s interaction with protein receptors can lead to changes in receptor conformation and activity, further influencing cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid remains stable under controlled conditions, maintaining its inhibitory effects on acetylcholinesterase over extended periods . Degradation products of the compound may exhibit different biochemical properties, potentially leading to varied effects on cellular processes .
Dosage Effects in Animal Models
The effects of 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid in animal models vary with different dosages. At low doses, the compound has been shown to effectively inhibit acetylcholinesterase activity without causing significant adverse effects . At higher doses, 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid can induce toxic effects, including neurotoxicity and behavioral changes in animal models . These findings underscore the importance of dosage optimization in the therapeutic application of this compound.
Metabolic Pathways
5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid is involved in specific metabolic pathways that influence its biochemical activity. The compound is metabolized by enzymes such as cytochrome P450, which facilitate its biotransformation into various metabolites . These metabolites can interact with different biomolecules, potentially altering metabolic flux and metabolite levels within cells . Understanding the metabolic pathways of 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid is crucial for elucidating its overall biochemical effects.
Transport and Distribution
The transport and distribution of 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to readily cross cell membranes, facilitating its intracellular accumulation . Once inside the cell, 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid can bind to cytoplasmic and nuclear receptors, influencing its localization and activity . These interactions play a critical role in determining the compound’s overall distribution and function within biological systems.
Subcellular Localization
The subcellular localization of 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid is influenced by its chemical structure and interactions with cellular components. The compound has been found to localize primarily in the cytoplasm and nucleus, where it can exert its inhibitory effects on enzymes and receptors . Additionally, post-translational modifications and targeting signals may direct 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid to specific subcellular compartments, further modulating its activity and function .
属性
IUPAC Name |
5-(4-bromophenyl)-3-methyl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-6-9(11(14)15)10(16-13-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLKZFOUAHOGJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80717826 | |
| Record name | 5-(4-Bromophenyl)-3-methyl-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80717826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91182-60-4 | |
| Record name | 5-(4-Bromophenyl)-3-methyl-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80717826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 91182-60-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
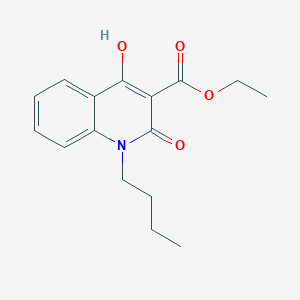
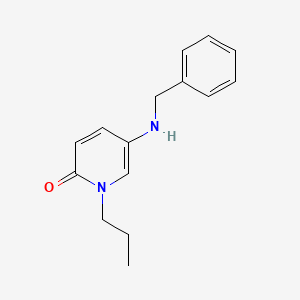
![1-[4-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1526190.png)
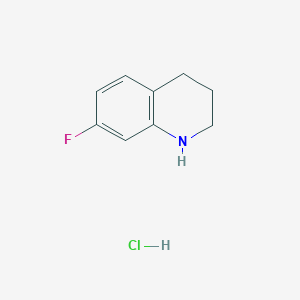
![6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1526194.png)
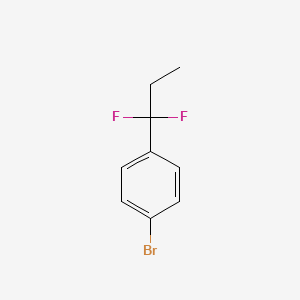
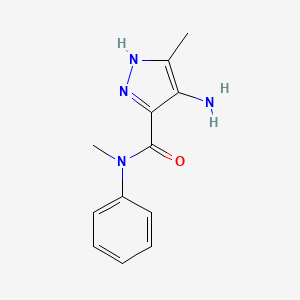
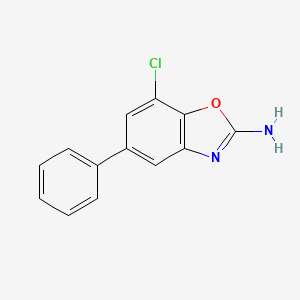
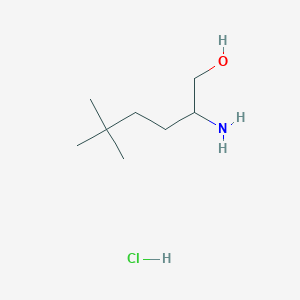
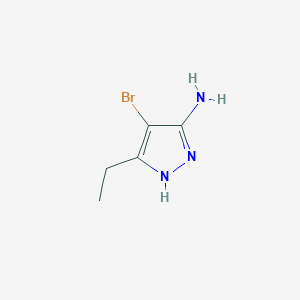
![2-[6-(Tert-butoxy)pyridin-2-yl]ethan-1-amine](/img/structure/B1526201.png)
![4-{2-Azabicyclo[2.2.1]heptan-2-yl}aniline](/img/structure/B1526205.png)
